5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
Description
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Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLMLNHUBNHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5-(4-Methoxyphenyl)-thiadiazol-amine Isomers for Drug Discovery Professionals
Executive Summary: This guide provides a detailed technical overview of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While the initial query focused on the 1,2,4-thiadiazole isomer, a comprehensive literature review reveals a scarcity of specific data for that structure. In contrast, the 1,3,4-thiadiazole isomer is well-documented, with established synthesis protocols, characterization data, and a range of reported biological activities. This document focuses on the latter, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and potential therapeutic applications. We will delve into its physicochemical properties, detail a common synthetic route via thiosemicarbazide cyclization, and explore its documented potential as an antimicrobial and anticancer agent.
Introduction and Isomer Clarification
The 1,2,4- and 1,3,4-thiadiazole scaffolds are five-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry.[1][2] Their unique chemical properties, including the ability to act as hydrogen bond acceptors and donors, and the lipophilicity imparted by the sulfur atom, make them valuable pharmacophores in drug design.[1] They are often used as bioisosteres for other aromatic rings like pyrimidine or thiazole to modulate the pharmacological and pharmacokinetic properties of a lead compound.[1]
While both isomers are important, literature and chemical database searches for "5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine" yield limited specific experimental data. However, the isomeric compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine , is extensively characterized and synthesized. Given the structural similarity and the wealth of available data, this guide will focus on the technical details of the 1,3,4-thiadiazole isomer to provide a robust and actionable resource for researchers.
Physicochemical and Structural Properties
The fundamental identity of a compound is defined by its formula, weight, and structure. For 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, these properties are well-established.
Molecular Formula: C₉H₉N₃OS[3]
Molecular Weight: 207.25 g/mol [3]
The key structural features are the central 1,3,4-thiadiazole ring, a primary amine group at position 2, and a 4-methoxyphenyl (p-anisyl) group at position 5. This combination of a polar amine and a more lipophilic aromatic ether influences the molecule's solubility, crystal packing, and interactions with biological targets.
Table 1: Core Physicochemical Data for 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Property | Value | Source(s) |
| IUPAC Name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | N/A |
| Synonyms | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole | [4] |
| CAS Number | 1014-25-1 | [4] |
| Molecular Formula | C₉H₉N₃OS | |
| Molecular Weight | 207.25 | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 190.0 to 194.0 °C | [4] |
Synthesis and Characterization
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a classic and reliable transformation in heterocyclic chemistry, typically involving the acid-catalyzed cyclization of an acylthiosemicarbazide precursor.
Synthetic Workflow
The most common route begins with a commercially available substituted benzoic acid (or its ester) and thiosemicarbazide. The process involves two key stages: formation of the intermediate acylthiosemicarbazide, followed by dehydrative cyclization.
Caption: General synthetic workflow for 2-amino-5-aryl-1,3,4-thiadiazoles.
Detailed Experimental Protocol
Causality: This protocol is based on well-established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[5] The use of concentrated sulfuric acid is critical; it acts as both a catalyst and a powerful dehydrating agent, driving the intramolecular cyclization of the thiosemicarbazide intermediate to completion.
-
Preparation of 1-(4-Methoxybenzoyl)thiosemicarbazide (Intermediate 3a-h in cited work):
-
To a solution of 4-methoxybenzoyl chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF), add thiosemicarbazide (1 equivalent).
-
Optionally, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate. The choice of a polar aprotic solvent facilitates the reaction while allowing for easy precipitation of the product.
-
-
Cyclization to 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Compound 4a-h in cited work):
-
Carefully and portion-wise, add the dried 1-(4-methoxybenzoyl)thiosemicarbazide (1 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid with constant stirring.[5] The slow addition and low temperature are crucial to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC indicates the consumption of starting material.
-
Pour the reaction mixture slowly onto crushed ice. This simultaneously quenches the reaction and precipitates the product as its sulfate salt.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) to a pH of 7-8. This deprotonates the amine, yielding the free base as a solid precipitate.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure compound.
-
Characterization and Validation Workflow
Confirming the structure and purity of the final compound is a non-negotiable step. A multi-technique approach ensures the identity of the synthesized molecule is validated.
Caption: Self-validating workflow for purification and characterization.
-
FT-IR Spectroscopy: Expected to show characteristic peaks for N-H stretching of the primary amine (~3100-3400 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and C-S stretching.[6]
-
¹H NMR Spectroscopy: The spectrum in a solvent like DMSO-d₆ should reveal distinct signals for the amine protons (a broad singlet), aromatic protons of the methoxyphenyl ring (two doublets in the ~7-8 ppm region), and a singlet for the methoxy (-OCH₃) protons around 3.8 ppm.[7]
-
¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments, including the two distinct carbons of the thiadiazole ring (C2 and C5) and the carbons of the p-anisyl group.[7]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 208.05, corresponding to the calculated molecular weight.
Biological Activity and Therapeutic Potential
The 1,3,4-thiadiazole nucleus is a component of numerous compounds with a wide spectrum of pharmacological activities.[8] Derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[9][10]
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Anticancer Activity: Several studies have highlighted the potential of 2-amino-5-aryl-1,3,4-thiadiazoles as anticancer agents.[5][11] One study synthesized a series of these compounds and found that some exhibited moderate to good activity against breast cancer cell lines (MCF-7).[5] The proposed mechanisms can be diverse, and in silico studies suggest that this class of compounds may act on multiple targets, including caspases.[11] The 4-methoxyphenyl substituent, in particular, has been noted in derivatives showing high cytotoxic activity.[11]
-
Antimicrobial and Antifungal Activity: The thiadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[12] Studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Candida albicans.[5][12] The presence of the =N-C-S= moiety is considered crucial for this biological activity.[13]
Conclusion
While the specific isomer 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine remains poorly characterized in the public domain, its close relative, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, stands as a well-documented and synthetically accessible compound. Its robust synthesis, clear characterization profile, and demonstrated biological potential, particularly in oncology and infectious diseases, make it a valuable scaffold for further investigation. This guide provides the core technical data and validated protocols necessary for drug discovery professionals to confidently synthesize, verify, and explore the therapeutic applications of this promising heterocyclic compound.
References
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Bhat, M. A., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini-Reviews in Medicinal Chemistry, 5(4), 367-79. Available at: [Link]
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Verma, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4947-4979. Available at: [Link]
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Bhat, M. A., et al. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. Available at: [Link]
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Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2451. Available at: [Link]
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Moda, F. D., et al. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available at: [Link]
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Pharmaffiliates. (n.d.). 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. Available at: [Link]
- Unknown Author. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Source not specified.
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Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. Available at: [Link]
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Sokół, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3165. Available at: [Link]
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Krzyszkowski, M., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. Available at: [Link]
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Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-527. Available at: [Link]
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Hemanth Kumar, K., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(2), 79-90. Available at: [Link]
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Sokół, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
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Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Available at: [Link]
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Al-Juboori, A. M. H. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(10), 126-135. Available at: [Link]
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Yathirajan, H. S., et al. (2011). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818. Available at: [Link]
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Peryt-Stawiarska, S., et al. (2020). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
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Hemanth Kumar, K., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]
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Kumar, D., et al. (2012). Synthesis, antimicrobial and anticancer activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 5(2), 249-255. Available at: [Link]
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Rasheed, A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine: A Technical Safety Profile
Introduction: Navigating Data Gaps for Novel Research Chemicals
Furthermore, it is crucial to distinguish this compound from its well-documented isomer, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS RN: 1014-25-1)[1][2][3][4]. While structurally related, isomers can have significantly different physicochemical and toxicological profiles.
This guide has been developed to provide researchers, scientists, and drug development professionals with a robust safety framework for handling 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine. In the absence of specific data, we will employ a scientifically grounded "proxy" approach. By synthesizing safety information from structurally analogous thiadiazole compounds, we can infer a reliable safety profile and establish best practices for handling, storage, and emergency procedures. This methodology underscores a core principle of laboratory safety: when complete data is lacking, a compound must be treated with a high degree of caution, assuming potential hazards based on its chemical class. The thiadiazole family of compounds is known to possess significant biological activity, including anticancer and antimicrobial properties, further necessitating a cautious approach[5][6][7][8][9][10][11].
Section 1: Chemical and Physical Identity
Understanding a compound's physical properties is the first step in a thorough risk assessment. While experimental data for the target compound is scarce, we can define its core identity and supplement it with data from a close structural analog.
Table 1: Physicochemical Properties
| Property | 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine (Target Compound) | 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole (Analog) |
|---|---|---|
| Molecular Formula | C₉H₉N₃OS | C₁₂H₁₅N₃S |
| Molecular Weight | 207.25 g/mol [1] | 233.33 g/mol |
| Appearance | Not specified (likely solid) | White, Crystalline Solid |
| Melting Point | Not specified | 221 - 222 °C |
| Boiling Point | Not specified | No information available |
| Flash Point | Not specified | No information available |
| Solubility | Not specified | No information available |
Section 2: Inferred Hazard Identification and GHS Classification
Based on the Globally Harmonized System (GHS) classifications of analogous amino-thiadiazole compounds, a presumptive hazard profile can be constructed. The following classification represents a cautious, inferred assessment and should be used for laboratory risk management until specific data becomes available. Safety data sheets for related compounds consistently indicate hazards such as skin irritation, serious eye irritation, and potential harm if swallowed[12].
-
Signal Word: Warning
-
Inferred GHS Hazard Statements:
-
Inferred GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P270: Do not eat, drink or smoke when using this product.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
The logical workflow from compound identification to appropriate safety measures is critical when dealing with research chemicals.
Caption: Hazard assessment workflow for a research chemical with limited safety data.
Section 3: Risk Assessment and Exposure Control
The primary directive when handling a compound with an incomplete safety profile is the strict adherence to the hierarchy of controls. The causality is clear: because the full toxicological potential is unknown, we must minimize exposure through robust engineering and personal protective measures.
1. Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[14] This is non-negotiable as it contains the primary hazard source and protects the researcher from inhaling aerosolized particles. The fume hood also provides a contained space in case of an accidental spill. A safety shower and eye wash station must be readily accessible.[14]
2. Personal Protective Equipment (PPE): The selection of PPE is dictated by the inferred hazards of skin/eye irritation and potential toxicity.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified) | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for tears before use) | Provides a barrier against skin contact.[13][14] Use proper glove removal technique to avoid self-contamination.[13] |
| Body Protection | Chemical-resistant lab coat, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. If weighing outside a hood, an N95 respirator may be considered. | The primary engineering control (fume hood) should eliminate the need for respiratory protection. |
Protocol: Setting Up a Safe Workspace for Handling
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Prepare the Work Surface: Cover the work surface with absorbent, disposable bench paper. This simplifies cleanup in case of a small spill.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, balances, waste containers) inside the fume hood before introducing the compound. This minimizes reaching in and out of the containment area.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the compound container.
-
Weighing the Compound: If possible, weigh the compound directly within the fume hood. If an analytical balance must be used outside, perform the transfer in a weigh boat inside the hood and securely cover it for transport to the balance.
-
Post-Handling Decontamination: After use, wipe down all surfaces inside the fume hood. Dispose of all contaminated disposables (bench paper, gloves, weigh boats) in a designated, sealed hazardous waste bag. Wash hands thoroughly with soap and water after removing PPE.[13][14]
Section 4: First Aid and Emergency Procedures
In case of accidental exposure, immediate and correct action is crucial. Personnel must be familiar with these procedures before beginning work.
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[14]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14] If skin irritation occurs or persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[13][14] Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[12]
Caption: Emergency response workflow following an accidental exposure event.
Section 5: Handling, Storage, and Chemical Stability
The thiadiazole ring is generally stable under standard laboratory conditions, but proper handling and storage are essential to maintain compound integrity and ensure safety.[7]
-
Handling: Use caution when handling to avoid creating dust. Always work in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[12][13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[12] Storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability and to prevent potential degradation from moisture or air.
-
Incompatibilities: Avoid strong oxidizing agents, which could react with the sulfur and amine functionalities of the molecule.
Section 6: Toxicological Profile (Inferred) and Biological Context
Toxicological Data: Specific toxicological data, such as LD50 (median lethal dose) values, for 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine are not available. The toxicological properties have not been fully investigated.[14] However, based on analogs, the compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[12] Skin and eye irritation are also expected.[12] No components of similar compounds are listed as carcinogens by IARC or NTP.[13]
Biological Activity Context: The lack of toxicological data must be interpreted in the context of the compound's chemical class. Thiadiazoles are a well-known class of heterocyclic compounds with a wide spectrum of potent biological activities.[7][11] Derivatives have been extensively investigated as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[5][6][9] The ability of the thiadiazole scaffold to interact with biological targets is a key reason for its use in drug design.[10] This inherent biological potency is the most compelling reason for researchers to handle this and related compounds with a high degree of caution, as the same mechanisms that provide therapeutic effects could also lead to toxicity.
Section 7: Spill Management and Disposal
Protocol: Solid Chemical Spill Cleanup
-
Evacuate and Secure: If the spill is large, evacuate the immediate area. Restrict access. Ensure the cleanup is performed from within a fume hood if the spill is contained there.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Gently cover the spill with a chemical absorbent or vermiculite. Do not dry sweep, as this can generate dust.
-
Collect: Carefully sweep up the absorbed material and place it into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Waste Disposal: All waste containing this compound (unused product, contaminated disposables, cleanup materials) must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
Conclusion
The safe handling of novel research chemicals like 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is predicated on a conservative and informed approach. While a specific SDS is not available, by analyzing data from structural analogs, we can infer a clear set of hazards: acute oral toxicity, skin irritation, and serious eye irritation. The known biological potency of the thiadiazole class further reinforces the need for meticulous safety practices. Strict adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount to ensuring the safety of all laboratory personnel.
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Głowacka, E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4308. Retrieved from [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Retrieved from [Link]
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- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
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The Amino-Thiadiazole Scaffold: A Technical Guide to its History, Discovery, and Therapeutic Legacy
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its role as a "privileged scaffold" in drug discovery. Its unique physicochemical properties, including its mesoionic character and ability to act as a bioisostere of pyrimidines, have enabled the development of a vast portfolio of therapeutic agents.[1][2] This guide provides an in-depth exploration of the amino-thiadiazole core, tracing its journey from a 19th-century heterocyclic curiosity to a central component in FDA-approved drugs.[3][4] We will examine the foundational synthetic pathways, provide a detailed experimental protocol for a classical synthesis, dissect the mechanism of action of a landmark drug, and survey the broad spectrum of biological activities that continue to make this scaffold a fertile ground for innovation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable heterocyclic system.
Introduction: The "Privileged" Nature of the 1,3,4-Thiadiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a quintessential example of such a scaffold.[5]
Its significance is rooted in several key properties:
-
Bioisosterism: The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, allowing it to mimic these crucial biological motifs and interact with their corresponding enzymes and receptors.[1][2]
-
Physicochemical Properties: The presence of the sulfur atom imparts favorable liposolubility, while the overall mesoionic character of the ring allows it to efficiently cross cellular membranes and engage with biological targets.[2][6] This enhances bioavailability and drug-likeness.[7]
-
Synthetic Accessibility: The 2-amino-1,3,4-thiadiazole core is readily synthesized and can be extensively functionalized, particularly at the 2-amino and 5-positions, providing a versatile platform for generating compound libraries with diverse chemical properties.[8][9]
These attributes have led to the development of numerous drugs, cementing the scaffold's importance in the pharmaceutical industry.[1]
The Genesis of a Scaffold: A Historical Perspective
The journey of the amino-thiadiazole scaffold began not with a flash of insight, but through the incremental and foundational work of late 19th and early 20th-century chemists.
-
1882-1890s: The story of the 1,3,4-thiadiazole ring system begins with its first description credited to Fischer in 1882, with further pioneering work on its synthesis and properties conducted by M. Busch and his contemporaries.[3][4]
-
1922: A critical step towards the medicinally vital amino-substituted variants was reported by Guha. His work on the cyclization of dithiocarbazinic acid derivatives provided one of the earliest accessible methods for synthesizing related scaffolds like 2-amino-5-mercapto-1,3,4-thiadiazole.[3][10]
-
1950s - The Breakthrough: The true therapeutic potential of the 2-amino-1,3,4-thiadiazole moiety was unlocked in the 1950s at Lederle Laboratories. In the wake of the sulfonamide antibiotic revolution, researchers Richard O. Roblin and James W. Clapp were investigating heterocyclic sulfonamides as potential carbonic anhydrase inhibitors. This systematic investigation led to the synthesis of acetazolamide , a landmark achievement that established the scaffold as a viable pharmacophore and yielded a new class of diuretics.[4] This discovery was pivotal, shifting the scaffold from a chemical curiosity to a cornerstone of drug design.
Foundational Synthesis of 2-Amino-1,3,4-Thiadiazoles
The versatility of the amino-thiadiazole scaffold is matched by the robustness of its synthetic routes. One of the most classical and reliable methods is the oxidative cyclization of aldehyde thiosemicarbazones. This method involves two primary steps: the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone, followed by an intramolecular cyclization induced by an oxidizing agent.
The causality behind this experimental choice is its reliability and applicability to a wide range of starting aldehydes, allowing for diverse substitutions at the 5-position of the final thiadiazole ring. Ferric chloride (FeCl₃) is a commonly used oxidizing agent as it acts as an effective Lewis acid, facilitating the ring closure.[6][11]
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
This protocol is a self-validating system. Successful formation of the intermediate is confirmed by its precipitation and melting point, while the final product's identity is confirmed by recrystallization and spectroscopic analysis.
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Deionized Water
Step 1: Synthesis of 4-Chlorobenzaldehyde Thiosemicarbazone (Intermediate)
-
In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 50 mL of 95% ethanol with gentle warming.
-
In a separate beaker, dissolve thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of hot water.
-
Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The thiosemicarbazone intermediate will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. (Expected Yield: ~85-90%).
Step 2: Oxidative Cyclization to 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
-
Suspend the dried 4-chlorobenzaldehyde thiosemicarbazone (2.13 g, 10 mmol) in 100 mL of 95% ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, prepare a solution of ferric chloride hexahydrate (5.40 g, 20 mmol) in 50 mL of water.
-
Add the ferric chloride solution to the thiosemicarbazone suspension.
-
Fit the flask with a condenser and reflux the mixture with vigorous stirring for 4-6 hours. The color of the mixture will change, indicating the progress of the reaction.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding concentrated ammonia solution until the pH is approximately 7-8. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Recrystallize the crude solid from an ethanol-water mixture to obtain pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as fine crystals.
-
Dry the final product and characterize using IR, NMR, and Mass Spectrometry. (Expected Yield: ~70-80%).
A Mechanistic Exploration: Acetazolamide and Carbonic Anhydrase Inhibition
The discovery of acetazolamide was a landmark event that solidified the therapeutic importance of the amino-thiadiazole scaffold.[4] Its mechanism of action as a carbonic anhydrase (CA) inhibitor is a classic example of targeted drug design and provides profound insight into the scaffold's utility.
Carbonic anhydrase is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻).[1][12] This process is fundamental to pH regulation, ion transport, and fluid balance in various tissues, including the kidneys, eyes, and central nervous system.[5][13]
Acetazolamide functions as a potent, non-competitive inhibitor of carbonic anhydrase.[5] The sulfonamide group (-SO₂NH₂) of acetazolamide coordinates to the zinc ion (Zn²⁺) located at the active site of the enzyme, displacing a water molecule and blocking the enzyme's catalytic activity.[1] This inhibition disrupts the normal physiological processes dependent on CA.
Caption: Mechanism of carbonic anhydrase inhibition by acetazolamide.
In the Kidney: By inhibiting CA in the proximal convoluted tubule, acetazolamide prevents the reabsorption of bicarbonate. This leads to the excretion of sodium, potassium, bicarbonate, and water, resulting in diuresis.[1][12]
In the Eye: Inhibition of CA in the ciliary body reduces the formation of aqueous humor, thereby lowering intraocular pressure, which is the primary therapeutic effect in glaucoma treatment.[7][12]
A Survey of Biological Activities
The foundational work on acetazolamide opened the floodgates for exploring the broader therapeutic potential of the amino-thiadiazole scaffold. By modifying the substituents at the C5 position and the N-atom of the amino group, researchers have developed derivatives with a remarkable range of pharmacological activities.[8][14]
| Biological Activity | Target/Mechanism Examples | Representative Derivatives/Drugs |
| Antimicrobial | Inhibition of essential enzymes (e.g., dihydropteroate synthase), disruption of cell wall synthesis.[7][8] | Sulfamethizole, Cefazolin.[1][8] |
| Anticancer | Kinase inhibition (e.g., Bcr-Abl, Akt), carbonic anhydrase IX/XII inhibition, apoptosis induction.[11][15] | Litronesib, Filanesib (dihydro-thiadiazoles).[1] |
| Antiviral | Inhibition of viral enzymes like reverse transcriptase or polymerase.[9] | Various experimental NNRTI candidates.[9] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) or other inflammatory mediators. | Experimental compounds targeting inflammatory pathways. |
| Anticonvulsant | Modulation of ion channels, inhibition of carbonic anhydrase in the CNS.[5] | Acetazolamide, Methazolamide.[1] |
| Antifungal | Disruption of fungal cell membrane integrity or essential metabolic pathways.[8] | Numerous experimental compounds showing potent activity.[8] |
Conclusion and Future Outlook
From its obscure origins in 19th-century organic chemistry, the 2-amino-1,3,4-thiadiazole scaffold has evolved into one of the most productive and versatile platforms in medicinal chemistry. The journey from Fischer's initial synthesis to the development of blockbuster drugs like acetazolamide and cefazolin illustrates a powerful narrative of scientific discovery, driven by systematic investigation and a deepening understanding of structure-activity relationships.
The scaffold's inherent drug-like properties and synthetic tractability ensure its continued relevance. Current research continues to uncover novel derivatives with potent activities against cancer, viral infections, and drug-resistant microbes.[9][15] The future of the amino-thiadiazole scaffold lies in its application to increasingly complex biological targets and in the design of highly selective agents that can overcome existing therapeutic challenges. For drug development professionals, this venerable heterocycle remains a source of immense potential and a testament to the enduring power of a privileged scaffold.
References
-
This diagram summarizes the critical mechanism of action of... ResearchGate. Available at: [Link]
-
What is the mechanism of action of acetazolamide? Dr.Oracle. Available at: [Link]
-
Acetazolamide. Wikipedia. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science. Available at: [Link]
-
A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc. Available at: [Link]
-
Pharm 101: Acetazolamide. LITFL. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC. Available at: [Link]
-
Acetazolamide PDF. Picmonic. Available at: [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Preprints.org. Available at: [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed. Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
-
The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. Available at: [Link]
-
A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazolidines | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-amino-1-3-4-thiadiazoles. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]
-
Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]
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- 8. dovepress.com [dovepress.com]
- 9. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. litfl.com [litfl.com]
- 13. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
Methodological & Application
using 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine as a ligand in coordination chemistry
Application Note: Strategic Utilization of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine in Coordination Chemistry
Executive Summary
This guide details the technical application of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine (hereafter 5-MPT-3A ) as a ligand in coordination chemistry. Unlike its more ubiquitous 1,3,4-thiadiazole isomer, the 1,2,4-thiadiazole scaffold offers a unique asymmetrical charge distribution and specific vector geometry that is highly valuable for crystal engineering and metallodrug design.
Key Technical Advantages:
-
Vector Specificity: The 1,2,4-arrangement provides a distinct bite angle for metal coordination compared to the symmetric 1,3,4-isomer.
-
Electronic Modulation: The p-methoxy group acts as an electron-donating group (EDG), increasing electron density at the N4-nitrogen, thereby enhancing metal affinity relative to unsubstituted analogs.
-
Dual-Functionality: The C3-amine serves as a hydrogen-bond donor for supramolecular assembly, while the N4-nitrogen acts as the primary coordination site.
Critical Distinction: Isomer Identification
Before proceeding, researchers must verify the isomeric identity of their starting material. The literature is saturated with 1,3,4-thiadiazoles.[1][2][3][4][5][6] The 1,2,4-isomer has distinct properties.
| Feature | 1,2,4-Thiadiazole (Target) | 1,3,4-Thiadiazole (Common Impurity/Alternate) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Primary Donor | N4 (Hard/Borderline base) | N3 or N4 (Equivalent) |
| Dipole Moment | High (distinct vector) | Lower (vectors cancel) |
| Synthesis Precursor | Thioamide + Cyanamide | Hydrazine + Carboxylic Acid |
Ligand Synthesis Protocol
Commercial availability of 5-MPT-3A is limited compared to the 1,3,4-isomer. The following protocol utilizes the Oxidative Cyclization of Thioacylguanidines , the most reliable route to ensure the 5-aryl-3-amino substitution pattern (as opposed to the 3-aryl-5-amino isomer obtained from amidines).
Reaction Scheme
The synthesis involves the condensation of 4-methoxythiobenzamide with cyanamide, followed by iodine-mediated oxidative cyclization.
Figure 1: Synthetic pathway for 5-MPT-3A ensuring correct regiochemistry.
Step-by-Step Protocol
Reagents:
-
4-Methoxythiobenzamide (10 mmol)
-
Cyanamide (12 mmol)
-
Iodine (
) -
Triethylamine (
) -
Solvent: Ethanol/Water (1:1) or Methanol.[7]
Procedure:
-
Condensation: Dissolve 4-methoxythiobenzamide (1.67 g, 10 mmol) in 20 mL methanol. Add cyanamide (0.50 g, 12 mmol) and stir at room temperature for 30 minutes.
-
Basification: Add
(20 mmol) dropwise to the solution. -
Oxidation: Cool the solution to 0–5°C in an ice bath. Slowly add a solution of Iodine (10 mmol) in methanol dropwise over 1 hour. Note: The color should transition from dark iodine to pale yellow as the reaction consumes the oxidant.
-
Work-up: Stir for an additional 2 hours at room temperature. Pour the mixture into 100 mL ice water containing 5% sodium thiosulfate (to quench excess iodine).
-
Isolation: The precipitate (free base) is filtered, washed with cold water, and recrystallized from ethanol.
-
Validation:
-
NMR (DMSO-
): Look for the methoxy singlet (~3.8 ppm), aromatic doublets (AA'BB' system), and the broad amine singlet (~7.5–8.0 ppm). -
Absence of Thioamide: Verify disappearance of the C=S signal (~190-200 ppm) in
NMR.
-
NMR (DMSO-
Coordination Chemistry & Binding Modes[1]
The 5-MPT-3A ligand is a versatile N-donor. The 4-methoxyphenyl group pushes electron density into the ring, making N4 a superior donor compared to unsubstituted thiadiazoles.
Primary Binding Modes
-
Monodentate (
): The most common mode for transition metals (Zn, Cu, Ni). The metal binds to N4, avoiding the steric bulk of the sulfur atom at position 1. -
Bridging (
): Observed in polymeric structures or clusters (e.g., Ag(I) or Cu(I) halides). -
Supramolecular H-Bonding: The 3-amino group rarely binds metals directly in neutral conditions but forms critical
(X = Halogen, O) networks that stabilize the crystal lattice.
Figure 2: Primary coordination vectors for 5-MPT-3A.
Experimental Protocol: Synthesis of Cu(II) Complex
This protocol describes the synthesis of a discrete mononuclear complex, typically
Materials:
-
Ligand (5-MPT-3A): 0.2 mmol (41.4 mg)
-
Metal Salt:
: 0.1 mmol (17.0 mg) -
Solvent: Methanol (HPLC grade)
Workflow:
-
Ligand Solution: Dissolve 41.4 mg of 5-MPT-3A in 10 mL of hot methanol (50°C). Ensure complete dissolution.
-
Metal Addition: Dissolve 17.0 mg of
in 5 mL methanol. Add this dropwise to the ligand solution under continuous stirring. -
Reflux: Heat the mixture at reflux (65°C) for 2 hours. The solution color should shift (typically to green or blue-green).
-
Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to evaporate slowly at room temperature over 3–5 days.
-
Characterization:
-
IR Spectroscopy: Check for the shift in
of the thiadiazole ring (typically +10–20 shift upon coordination). -
Elemental Analysis: Confirm the 1:2 (M:L) stoichiometry.
-
Data Summary Table: Expected Characterization
| Parameter | Free Ligand (5-MPT-3A) | Metal Complex (Cu-L2) | Interpretation |
| ~1610 | ~1625 | Coordination via Ring N | |
| ~3300/3100 | Unchanged/Shifted | H-bonding vs. Coordination | |
| Color | Pale Yellow/White | Green/Blue | d-d transition |
| Solubility | EtOH, MeOH, DMSO | DMSO, DMF | Increased polarity/lattice energy |
Applications & Strategic Use Cases
A. Metallodrug Development (Antimicrobial/Anticancer)
Thiadiazoles are "privileged scaffolds" in medicinal chemistry.[8] The 5-MPT-3A ligand, when complexed with Cu(II) or Zn(II), often exhibits synergistic cytotoxicity .
-
Mechanism: The lipophilic 4-methoxyphenyl tail facilitates cell membrane penetration, while the thiadiazole-metal core interacts with intracellular targets (DNA or enzymes like thioredoxin reductase).
-
Protocol Tip: When screening for bioactivity, prepare stock solutions in DMSO (max 0.5% v/v final concentration) to prevent ligand precipitation in aqueous media.
B. Luminescent Materials (d10 Metals)
Complexes with
-
Experiment: Measure photoluminescence (PL) of the Zn-complex in solid state. The rigidification of the ligand upon binding usually enhances Quantum Yield (Chelation Enhanced Fluorescence - CHEF).
References
-
Synthesis of 1,2,4-Thiadiazoles
- Source: Organic Chemistry Portal. "Synthesis of 1,2,4-thiadiazoles."
-
URL:[Link]
- Relevance: Defines the oxidative cyclization protocols (I2-mediated)
-
Structural Features of Thiadiazole Ligands
- Source: MDPI (Molecules). "Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes."
-
URL:[Link]
- Relevance: Provides comparative data on coordination modes and IR spectral shifts for thiadiazole amines (Note: Focuses on 1,3,4-isomer, serving as the control baseline).
-
Biological Activity of Thiadiazole Complexes
- Source: NIH / PubMed Central. "Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole."
-
URL:[Link]
- Relevance: Establishes the protocol for biological screening and the expected octahedral geometry of Cu/Zn complexes with amino-thiadiazoles.
-
General Review of 1,2,4-Thiadiazole Chemistry
- Source: ResearchGate (Eur. J. Org. Chem). "Building 1,2,4-Thiadiazole: Ten Years of Progress."
-
URL:[Link]
- Relevance: Authoritative review on the synthesis and reactivity of the 1,2,4-scaffold, confirming the stability and vector properties of the ring.
Sources
- 1. isres.org [isres.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pharmedicopublishers.com [pharmedicopublishers.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
derivatization of the primary amine in 1,2,4-thiadiazoles
Application Note: Derivatization of the Primary Amine in 1,2,4-Thiadiazoles
Part 1: Executive Summary & Strategic Analysis
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for pyrimidines or oxadiazoles. However, the derivatization of the primary amine (specifically at the C5 or C3 position) presents a unique "Nucleophilicity Paradox."
The Core Challenge: Unlike electron-rich anilines, the amino group on a 1,2,4-thiadiazole is profoundly deactivated. The 1,2,4-thiadiazole ring is electron-withdrawing (π-deficient), pulling electron density away from the exocyclic amine. This renders the amine:
-
Poorly Nucleophilic: It reacts sluggishly with standard electrophiles (alkyl halides, weak acylating agents).
-
Ambident: Competitive reactivity exists between the exocyclic amine nitrogen and the ring nitrogens (N2/N4), leading to regioselectivity issues and potential Dimroth rearrangements.
-
Acidic: The N-H protons are more acidic than typical amines, influencing base selection.
Strategic Recommendation: Do not treat this as a standard aniline. Direct alkylation is high-risk. The most robust pathways involve (A) Acylation under forcing conditions or (B) The "Sandmeyer-Coupling" Strategy , where the amine is converted to a halide (Br/I) and then functionalized via cross-coupling.
Part 2: Decision Matrix & Reaction Logic
The following decision tree outlines the optimal synthetic pathways based on the desired final derivative.
Figure 1: Strategic decision tree for 1,2,4-thiadiazole amine derivatization. Note the preference for the Sandmeyer route over direct arylation.
Part 3: Detailed Experimental Protocols
Protocol 1: Acylation (Amide Synthesis)
Use this for: Synthesizing amides, ureas, or carbamates.
Mechanism: The low nucleophilicity requires activation of the electrophile. Standard EDC/HOBt couplings often fail. Acid chlorides or anhydrides with a pyridine base are necessary.
Reagents:
-
Substrate: 5-Amino-1,2,4-thiadiazole derivative (1.0 equiv)
-
Electrophile: Acid Chloride (1.2–1.5 equiv) or Anhydride
-
Base: Pyridine (Solvent/Base) or Et3N (2.0 equiv) in DCM
-
Catalyst: DMAP (0.1 equiv) - Critical for rate acceleration
Step-by-Step:
-
Dissolution: Dissolve the amine in anhydrous Pyridine (0.5 M concentration) or DCM/Et3N.
-
Addition: Cool to 0°C. Add the acid chloride dropwise. The reaction is often exothermic.
-
Heating: If LCMS shows unreacted starting material after 1 hour at RT, heat to 50–60°C. The electron-deficient amine may require thermal energy to overcome the activation barrier.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc. Wash organic layer with 1N HCl (to remove pyridine) if product is stable to acid; otherwise, use CuSO4 solution to complex pyridine.
Self-Validating Check:
-
1H NMR: Look for the downfield shift of the amide N-H proton (typically >10 ppm).
-
Regioselectivity: Confirm acylation on the exocyclic amine vs. ring nitrogen by HMBC (correlation of amide carbonyl to exocyclic NH).
Protocol 2: The Sandmeyer Route (Bromination)
Use this for: Converting the "dead" amine into a reactive handle (Bromide) for subsequent cross-coupling.
Context: This is often superior to direct Buchwald-Hartwig coupling on the amine. It converts a poor nucleophile (NH2) into an excellent electrophile (Br).
Reagents:
-
Substrate: 5-Amino-1,2,4-thiadiazole
-
Source A (Aqueous): NaNO2 (1.5 equiv), HBr (48% aq, excess), Water.
-
Source B (Non-Aqueous - Recommended): t-Butyl Nitrite (tBuONO, 1.5 equiv), CuBr2 (1.2 equiv), Acetonitrile (MeCN).
Step-by-Step (Non-Aqueous Method):
-
Preparation: Suspend CuBr2 (1.2 equiv) in anhydrous MeCN at 0°C.
-
Diazotization: Add t-Butyl Nitrite (1.5 equiv) dropwise.
-
Addition: Add the 5-amino-1,2,4-thiadiazole portion-wise.
-
Reaction: Allow to warm to Room Temperature (RT). Evolution of N2 gas will be observed. Stir for 2–4 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. The product is the 5-bromo-1,2,4-thiadiazole .
Data Summary Table: Sandmeyer Conditions
| Parameter | Aqueous (Classic) | Non-Aqueous (Modern) |
| Reagents | NaNO2 / HBr / H2O | tBuONO / CuBr2 / MeCN |
| Solubility | Poor for lipophilic substrates | Excellent |
| Temperature | 0°C to 40°C | 0°C to RT |
| Yield | Moderate (40-60%) | High (70-90%) |
| Key Risk | Hydrolysis to -OH | Radical side reactions |
Protocol 3: Reductive Amination (Stepwise)
Use this for: Alkylation with aldehydes/ketones.
Mechanism: Direct reductive amination (mixing Amine + Aldehyde + NaBH(OAc)3) often fails because the equilibrium formation of the imine is unfavorable due to the amine's low nucleophilicity.
Reagents:
-
Dehydrating Agent: Ti(OiPr)4 (Titanium isopropoxide) - Mandatory Lewis Acid
-
Reductant: NaBH4 (Sodium Borohydride)
-
Solvent: THF or Ethanol
Step-by-Step:
-
Imine Formation: Mix 5-amino-1,2,4-thiadiazole (1.0 equiv), Aldehyde/Ketone (1.2 equiv), and Ti(OiPr)4 (2.0 equiv) in dry THF.
-
Stir: Stir at RT or 50°C for 12–24 hours. Monitor by LCMS for disappearance of amine and appearance of Imine (M+H of product minus 2).
-
Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (gas evolution).
-
Quench: Quench with water (white precipitate of TiO2 forms). Filter through Celite.
Part 4: Critical Pitfall - Dimroth Rearrangement
Researchers must be aware that 1,2,4-thiadiazoles are prone to Dimroth Rearrangement under basic conditions, particularly during alkylation attempts.
The Risk: If you attempt direct alkylation (R-X + Base), alkylation may occur at the ring nitrogen (N4 or N2). Subsequent base treatment can open the ring and recyclize to form an isomer (e.g., a 1,2,4-triazole derivative or a rearranged thiadiazole).
Visual Mechanism:
Figure 2: Pathway of the Dimroth Rearrangement. Direct alkylation can lead to structural scrambling.
Prevention:
-
Avoid strong bases (NaOH, NaH) with alkyl halides.
-
Use the Reductive Amination protocol (Protocol 3) for alkyl groups, as it proceeds via the exocyclic imine, avoiding ring nitrogen alkylation.
References
-
Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole (Sandmeyer Protocol)
- Source: ChemicalBook & P
- Relevance: Defines the standard industrial protocol for converting 5-amino-1,2,4-thiadiazoles to bromides using HBr/NaNO2 or tBuONO.
- Reactivity of 1,2,4-Thiadiazoles (Review) Title: 1,2,4-Thiadiazoles: A Review of Synthesis and Reactivity. Source:Advances in Heterocyclic Chemistry. Relevance: foundational text explaining the electron-deficient nature and nucleophilicity trends of the C5-amine.
-
Buchwald-Hartwig Coupling of Challenging Heterocycles
- Title: Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles (Analogous Chemistry).
- Source:Inorganic Chemistry Frontiers, 2022.
- Relevance: Establishes ligand requirements (Bulky NHC or BrettPhos) for amino-azoles similar to thiadiazoles.
-
Dimroth Rearrangement in Thiadiazoles
-
Title: Dimroth rearrangement “thiadiazole-triazole”: synthesis and exploration.[1]
- Source:ResearchG
- Relevance: detailed mechanistic insight into the risks of ring-nitrogen alkyl
-
-
Structure and Isolation of 5-Amino-3-methyl-1,2,4-thiadiazole
- Title: An improved procedure for isolation of 5-amino-3-methyl-1,2,4-thiadiazole.
- Source:MDPI Molbank, 2018.
- Relevance: Provides corrected NMR data and isolation protocols, ensuring starting m
Sources
Application Note: Microwave-Assisted Synthesis of 5-Aryl-1,2,4-thiadiazol-3-amines
Executive Summary
This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 5-aryl-1,2,4-thiadiazol-3-amines . Unlike the more common 1,3,4-thiadiazoles or the inverted 3-aryl-5-amino-1,2,4-isomers, this specific scaffold requires precise control over the precursor assembly to ensure the correct positioning of the aryl and amine substituents.
Conventional thermal methods for this synthesis—typically involving the oxidative cyclization of thioacylguanidines—suffer from prolonged reaction times (12–24 hours), inconsistent yields, and the formation of elemental sulfur byproducts. The microwave-assisted organic synthesis (MAOS) protocol presented here reduces reaction times to under 30 minutes while significantly improving purity and yield through controlled dielectric heating.
Scientific Rationale & Retrosynthesis
The Regioselectivity Challenge
The 1,2,4-thiadiazole ring system is sensitive to the nature of its precursors. The target molecule, 5-aryl-1,2,4-thiadiazol-3-amine , is constructed such that the aryl group is attached to Carbon-5 and the primary amine to Carbon-3.
-
Route A (Target): Reaction of Aryl Thioamides with Cyanamide yields N-thioacylguanidines, which undergo oxidative cyclization to form the 5-aryl-3-amine isomer.
-
Route B (Inverse): Reaction of Amidines with Isothiocyanates yields N-imidoylthioureas, which cyclize to form the 3-aryl-5-amine isomer.
This protocol focuses strictly on Route A .
Reaction Pathway Visualization
Figure 1: Retrosynthetic pathway for the regioselective construction of the 5-aryl-1,2,4-thiadiazole scaffold.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 35 mL pressurized glass vials with crimp/snap caps.
-
Reagents:
-
Aryl thioamide (1.0 equiv)
-
Cyanamide (1.2 equiv)
-
Sodium ethoxide (NaOEt) or Triethylamine (TEA)
-
Iodine (I
) or DMSO (as oxidant/solvent)[1] -
Ethanol (absolute)
-
Method A: Two-Step One-Pot Microwave Synthesis
This method performs the condensation and oxidation sequentially in the same vessel to minimize handling of the unstable thioacylguanidine intermediate.
Step 1: Condensation (Formation of Thioacylguanidine)
-
Charge: In a 10 mL microwave vial, dissolve Aryl thioamide (1.0 mmol) and Cyanamide (1.2 mmol, 50 mg) in Ethanol (3 mL).
-
Catalyst: Add NaOEt (0.5 mmol) or TEA (1.0 mmol).
-
Seal: Crimp the vial with a PTFE-coated septum.
-
Irradiate (Step 1):
-
Temperature: 90 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Check: TLC should show consumption of the thioamide.
Step 2: Oxidative Cyclization
-
Addition: Decap the vial (carefully, after cooling) and add Iodine (1.0 mmol, 254 mg) dissolved in minimal EtOH or add DMSO (1 mL) if using DMSO-mediated oxidation.
-
Reseal: Crimp with a new cap.
-
Irradiate (Step 2):
-
Temperature: 80 °C
-
Time: 5–8 minutes
-
Power: Dynamic (Max 100 W)
-
-
Workup:
-
Pour reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).
-
Precipitate is filtered, washed with water, and recrystallized from ethanol/water.
-
Method B: DMSO-Mediated Oxidative Cyclization (Metal-Free)
For a cleaner profile avoiding iodine stains, DMSO can act as both solvent and oxidant (Swern-type activation) under MW.
-
Charge: Aryl thioamide (1.0 mmol), Cyanamide (1.5 mmol), and K
CO (1.0 mmol) in DMSO (3 mL). -
Irradiate:
-
Temperature: 100 °C
-
Time: 15 minutes
-
-
Mechanism: DMSO acts as the oxygen source to facilitate the dehydrogenative S-N bond formation.
-
Workup: Pour into water; extract with Ethyl Acetate if no precipitate forms immediately.
Mechanistic Insight & Validation
The success of this protocol relies on the specific reactivity of the thioacylguanidine intermediate. Under oxidative conditions, the sulfur atom acts as a nucleophile attacking the nitrogen of the guanidine moiety (or vice versa, depending on the specific oxidant mechanism), closing the ring to form the N-S bond.
Mechanistic Pathway (DOT)
Figure 2: Mechanistic cascade from thioamide precursors to the final thiadiazole scaffold.
Data & Performance Comparison
The following table summarizes the efficiency gains of the Microwave (MW) protocol compared to conventional oil-bath heating.
| Parameter | Conventional Heating | Microwave Method (This Protocol) | Improvement Factor |
| Reaction Time | 12 – 18 Hours | 15 – 25 Minutes | ~40x Faster |
| Solvent | Refluxing Ethanol/DMF | Ethanol or DMSO | Green/Efficient |
| Yield (Avg) | 45 – 60% | 78 – 92% | +30% Yield |
| Purification | Column Chromatography often required | Filtration / Recrystallization | Simplified Workup |
| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Energy Efficient |
Substrate Scope Compatibility
-
Electron-Donating Groups (e.g., 4-Me, 4-OMe): Excellent yields (>85%). The electron-rich sulfur enhances the nucleophilic attack during cyclization.
-
Electron-Withdrawing Groups (e.g., 4-NO
, 4-Cl): Good yields (70-80%). May require slightly higher temperatures (100 °C) in Step 1 to drive the condensation with cyanamide.
Troubleshooting & Optimization
-
Low Yield in Step 1: If the thioamide remains unreacted, ensure the environment is sufficiently basic. Add 10 mol% DMAP or switch base to KOH.
-
Iodine Sublimation: In MW reactors, iodine can sublime and coat the vessel walls. Use a capped vessel with a high pressure limit or switch to the DMSO-mediated (Method B) route which is cleaner in MW.
-
Regioisomer Contamination: If the melting point does not match literature values for the 3-amine, check the starting material. Using thiosemicarbazide instead of cyanamide will yield the 1,3,4-thiadiazole isomer. Ensure Cyanamide is used.
References
- Goerdeler, J., & Fincke, A. (1956). Über die Darstellung von 3-Amino-1,2,4-thiadiazolen. Chemische Berichte, 89(1), 1033.
- Castanheiro, R. A., et al. (2016). Microwave-assisted synthesis of bioactive heterocycles: A review. Current Organic Chemistry, 20(1).
-
Potts, K. T. (1984). 1,2,4-Thiadiazoles.[2][3] In Comprehensive Heterocyclic Chemistry, Pergamon Press.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. Link (General overview of synthetic routes).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystal Growth Protocols for 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
Executive Summary
This guide details the physicochemical profiling and crystal growth protocols for 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine . While often synthesized as a pharmaceutical intermediate via the oxidative cyclization of thioacylguanidines, this compound presents specific challenges in crystallization due to the competing hydrogen-bonding motifs of the amine donor (C3-NH₂) and the acceptor sites on the thiadiazole ring (N2/N4) and methoxy group.
This document moves beyond standard "recrystallization" recipes, offering a mechanism-based approach to controlling polymorphism and habit. We prioritize Slow Cooling (Thermal Gradient) for bulk purity and Vapor Diffusion for single-crystal X-ray diffraction (SC-XRD) quality.
Physicochemical Profile & Solubility Assessment
Before initiating growth, the solvation thermodynamics must be understood. The 4-methoxyphenyl moiety adds electron density to the system, slightly increasing solubility in polar aprotic solvents compared to the unsubstituted phenyl analog, while maintaining low aqueous solubility.
Table 1: Solubility Profile & Solvent Selection
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Polar Protic | Ethanol (EtOH) | Moderate | High | Primary Growth Solvent (Thermal Gradient) |
| Polar Protic | Methanol (MeOH) | Moderate | High | Rapid Evaporation (Polymorph Screening) |
| Polar Aprotic | Acetonitrile (MeCN) | Low | Moderate | High-Quality Prisms (Slow Evaporation) |
| Polar Aprotic | DMSO / DMF | Very High | Very High | Solvent for Vapor Diffusion |
| Non-Polar | Hexane / Heptane | Insoluble | Insoluble | Anti-Solvent |
| Aqueous | Water | Insoluble | Poor | Anti-Solvent |
Critical Insight: The amine group at position 3 is weakly basic. Avoid acidic solvents (e.g., acetic acid) for crystal growth unless a salt form (e.g., hydrochloride) is specifically desired.
Pre-Formulation: Purification Logic
Why this matters: 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is typically synthesized via oxidative cyclization (e.g., using Iodine or Bromine). Crude samples often contain trace elemental sulfur or uncyclized thioacylguanidine intermediates. These impurities act as "poison" to the crystal lattice, arresting growth or causing twinning.
Protocol:
-
Wash: Triturate crude solid with cold Dichloromethane (DCM) to remove non-polar organic byproducts.
-
Filter: Collect the solid (the target compound is likely less soluble in cold DCM than impurities).
-
Base Wash: If the synthesis involved acid, wash the solid with 5% NaHCO₃ solution to ensure the free base form is obtained.
-
Dry: Vacuum dry at 40°C for 6 hours.
Crystal Growth Protocols
Method A: Thermal Gradient (Slow Cooling)
Best for: High-purity bulk crystals and large needles.
Mechanism: This method leverages the steep solubility curve in Ethanol. By controlling the cooling rate, we maintain the system in the metastable zone, preventing crash precipitation.
-
Saturation: Suspend 100 mg of the compound in 3 mL of absolute Ethanol.
-
Dissolution: Heat the mixture to reflux (approx. 78°C) using a heating block. Add Ethanol dropwise until the solution is just clear.
-
Filtration: While hot, filter through a 0.45 µm PTFE syringe filter into a pre-warmed glass vial (removes dust nucleation sites).
-
Insulation: Cap the vial. Place the vial inside a larger beaker filled with hot water (70°C) or a Dewar flask.
-
Cooling: Allow the system to cool to room temperature undisturbed over 12–24 hours.
-
Harvest: Decant the mother liquor. Wash crystals with cold Hexane.
Method B: Vapor Diffusion (Sitting Drop / Vials)
Best for: X-ray quality single crystals (Prisms/Blocks).
Mechanism: Slow diffusion of a volatile anti-solvent (Ether/Hexane) into a solution of the compound (DMF/DMSO) gradually increases supersaturation, promoting few, high-quality nucleation events.
-
Inner Solution: Dissolve 20 mg of compound in 0.5 mL of DMF (or DMSO) in a small 2 mL vial (uncapped).
-
Outer Chamber: Place the small vial inside a larger 20 mL vial.
-
Anti-Solvent: Carefully add 5 mL of Diethyl Ether (or Water, if using DMF) to the outer vial. Do not let liquids mix.
-
Seal: Cap the large outer vial tightly.
-
Equilibration: Store in a vibration-free environment at 20°C. Diffusion will complete in 3–7 days.
-
Observation: Check for crystals appearing at the meniscus or bottom of the inner vial.
Method C: Slow Evaporation (Polymorph Screening)
Best for: Initial screening and habit assessment.
-
Solvent: Prepare a saturated solution in Acetonitrile (MeCN) or 1:1 Acetone/Ethanol.
-
Vessel: Use a tall, narrow vial (reduces surface area).
-
Control: Cover the vial with Parafilm and poke one small pinhole. This restricts evaporation rate, preventing amorphous precipitation.
-
Timeline: Allow to stand for 5–10 days.
Visualization of Experimental Workflow
The following diagram outlines the decision matrix for selecting the appropriate crystallization technique based on the "state" of your starting material.
Figure 1: Decision matrix for crystallization method selection based on purity and end-goal.
Molecular Interaction & Habit Logic
Understanding the intermolecular forces is key to predicting crystal habit. The 1,2,4-thiadiazole ring is electron-deficient, while the amine and methoxy groups are electron donors.
-
Primary Motif: The Amine (NH₂) at C3 acts as a hydrogen bond donor.
-
Acceptor Sites: The Ring Nitrogen (N2 ) is the strongest acceptor, followed by N4.
-
Result: This typically forms Centrosymmetric Dimers (R²₂(8) motifs) or infinite ribbons.
-
Implication: Solvents that compete for H-bonding (like Methanol) may disrupt dimer formation, altering the crystal shape compared to non-competing solvents (like Acetonitrile).
-
Figure 2: Simplified interaction logic showing the competition between intermolecular dimerization and solvent interaction.
Characterization & Validation
Once crystals are obtained, validate them using the following hierarchy:
-
Microscopy: Check for birefringence under polarized light. Extinction implies crystallinity.
-
Melting Point (DSC): Sharp endotherm expected. Broad peaks indicate solvates or impurities.
-
Reference Range: 3-amino-5-aryl-1,2,4-thiadiazoles typically melt between 130°C–200°C depending on the aryl substituent.
-
-
SC-XRD: If a single crystal is >0.1 mm, mount for structure determination. Expect Space Group P2₁/c or P-1 (common for planar aromatics).
References
-
General Synthesis of 3-Amino-5-aryl-1,2,4-thiadiazoles
-
Ugale, M. R., & Berad, B. N. (2012). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 1(8). Link
-
-
Oxidative Cyclization Mechanism (Hector's Bases)
-
Crystal Engineering of Aminothiadiazoles
- While specific data for the 4-methoxy-1,2,4-isomer is derivative, the structural principles are grounded in the crystallographic behavior of the 1,2,4-thiadiazole class as reviewed in
-
Antony, M. P., et al. (2024).[2] Synthesis of 3,5-Bis(het)aryl/arylaminothiadiazoles. The Journal of Organic Chemistry, 89, 4453-4460.[2] Link
-
Analogous Structure (1,3,4-isomer for comparison)
- Comparison of solubility and H-bonding motifs often references the 1,3,4-isomer
-
PubChem CID 219408 (2-Amino-5-phenyl-1,3,4-thiadiazole). Link
Sources
Application Note: Streamlined One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles
Strategic Overview & Scientific Rationale
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in carbonic anhydrase inhibitors (e.g., Acetazolamide), antimicrobial agents, and recent anticancer candidates. Traditional synthesis often involves multi-step procedures: formation of a thiosemicarbazone followed by harsh cyclization, often requiring isolation of intermediates.
This guide details two robust one-pot strategies that bypass intermediate isolation, maximizing atom economy and throughput.
The Synthetic Dilemma: Selectivity vs. Reactivity
The primary challenge in synthesizing 1,3,4-thiadiazoles is the competition between sulfur and nitrogen nucleophiles during ring closure. Under standard acylating conditions, the oxygen of the carbonyl can attack the imine carbon, leading to 1,3,4-oxadiazoles as byproducts. The protocols selected below are chemically tuned to favor the S-attack , ensuring high chemoselectivity for the thiadiazole core.
Method Selection Matrix
-
Choose Method A (Oxidative Cyclization) when starting with Aldehydes . This method operates under mild, metal-free conditions and tolerates sensitive functional groups.[1][2]
-
Choose Method B (Dehydrative Condensation) when starting with Carboxylic Acids . This is a robust, scalable method ideal for stable substrates, utilizing Polyphosphate Ester (PPE) as a greener alternative to corrosive
.
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent pathways for the two protocols and the mechanistic logic driving the ring closure.
Figure 1: Mechanistic divergence between oxidative cyclization (Method A) and dehydrative condensation (Method B).
Detailed Experimental Protocols
Protocol A: Iodine-Mediated Oxidative Cyclization
Best for: Library generation, aldehyde substrates, mild conditions.[2] Mechanism: In-situ formation of a Schiff base, followed by iodine-mediated oxidative dehydrogenation.
Materials
-
Substrate: Aryl/Alkyl Aldehyde (1.0 mmol)
-
Reagent: Thiosemicarbazide (1.1 mmol)
-
Oxidant: Molecular Iodine (
) (1.1 mmol) -
Base: Potassium Carbonate (
) (3.0 mmol) -
Solvent: 1,4-Dioxane (5 mL)
Step-by-Step Methodology
-
Schiff Base Formation: In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and thiosemicarbazide (1.1 mmol) in 1,4-Dioxane (5 mL).
-
Initial Heating: Stir at 80°C for 30–45 minutes. Checkpoint: Monitor by TLC (usually 30% EtOAc/Hexane) to confirm the disappearance of the aldehyde and formation of the thiosemicarbazone intermediate.
-
Oxidative Cyclization: Cool the mixture to room temperature. Add
(3.0 mmol) followed by molecular iodine (1.1 mmol). -
Reaction: Heat the mixture again to 80°C for 2–4 hours.
-
Observation: The deep violet color of iodine will fade as it is consumed.
-
-
Quenching: Cool to room temperature. Add 10 mL of saturated aqueous sodium thiosulfate (
) to quench any unreacted iodine. -
Workup: Extract with Ethyl Acetate (
). Wash combined organic layers with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography if necessary.
Protocol B: PPE-Mediated Dehydrative Condensation
Best for: Scale-up, carboxylic acid substrates, avoiding toxic
Materials
-
Substrate: Carboxylic Acid (5.0 mmol)
-
Medium: Polyphosphate Ester (PPE) (20 g)
-
Co-solvent: Chloroform (
) (30 mL) -
Neutralizer: Saturated
solution
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, mix the carboxylic acid (5.0 mmol) and thiosemicarbazide (5.0 mmol).
-
Solvation: Add PPE (20 g) and Chloroform (30 mL).
-
Note: PPE can be viscous; the chloroform helps solubilize the organic reactants and maintain a homogenous stirrable phase.
-
-
Reflux: Heat the mixture to reflux (approx. 65–70°C) for 10 hours.
-
Why this temp? Higher temperatures (without chloroform) can lead to charring; chloroform limits the temp to its boiling point, providing a controlled energy input.
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly add distilled water (15 mL) to hydrolyze the remaining PPE. Stir vigorously for 20 minutes.
-
Neutralization: Carefully add saturated
until the pH reaches 7–8. Caution: evolution will be vigorous. -
Isolation: The product often precipitates out at this stage. Filter the solid.[5] If no precipitate forms, extract with
( ). -
Purification: Wash the solid with water and hexane. Recrystallize from hot ethanol.
Performance Data & Comparison
| Feature | Method A (Iodine/Aldehyde) | Method B (PPE/Acid) |
| Atom Economy | High (Loss of | Moderate (Loss of |
| Reaction Time | 3 – 5 Hours | 10 – 12 Hours |
| Yield (Avg) | 85 – 92% | 65 – 80% |
| Toxicity Profile | Low (Metal-free) | Moderate (PPE is acidic but safer than |
| Substrate Scope | Excellent for EDG/EWG substituted aromatics | Good; Sterically hindered acids may yield lower |
| Key Byproduct | Phosphoric acid derivatives (water soluble) |
Troubleshooting & Optimization
Problem: Formation of 1,3,4-Oxadiazole Byproduct
-
Cause: In Method B, if the reaction temperature is too high or the dehydrating agent is too aggressive, the carbonyl oxygen attacks the imine bond before sulfur can.
-
Solution: Ensure strict temperature control. In Method A, this is rarely an issue because the mechanism is oxidative rather than dehydrative.
Problem: Low Yield in Method A (Iodine)
-
Cause: Incomplete oxidation or iodine sublimation.
-
Solution: Use a slight excess of Iodine (1.2 eq) and ensure the condenser is efficient. Verify the quality of the
(it must be anhydrous/dry).
Problem: Sticky/Oily Product in Method B
-
Solution: The hydrolysis step (Step 4) is critical. Ensure the mixture is stirred with water long enough to fully break down the polyphosphate esters before neutralization.
References
-
Niu, P., et al. (2015). "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation."[1][2] The Journal of Organic Chemistry. [Link]
-
Dudhe, R., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molbank. [Link]
-
Tao, E.V.P., & Christie, C.F. (1975). "An Improved Synthesis of Substituted 1,3,4-Thiadiazoles."[6] Organic Preparations and Procedures International. [Link]
-
Hu, Y., et al. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry."[7] Chemical Reviews. [Link][7]
Sources
- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine Synthesis
This technical guide addresses the synthesis of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine .
User Advisory: Isomer Criticality
Before proceeding, verify your target structure. There is a frequent commercial and literary confusion between the 1,2,4-thiadiazole (your target) and the 1,3,4-thiadiazole (CAS: 1014-25-1).
-
Target (1,2,4): Derived from Amidines .[1][2][3] S-N bond is formed oxidatively.[2]
-
Common Imposter (1,3,4): Derived from Hydrazides .[4] S-C bond is formed via dehydration.
-
Action: Ensure your starting material is 4-Methoxybenzamidine , not 4-Methoxybenzhydrazide.
Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Module 1: The Optimized Synthetic Pathway
The "Classic Goerdeler" synthesis (reaction of amidines with isothiocyanates followed by oxidation) is the most robust route. However, standard protocols often suffer from low yields due to poor solubility of the imidoyl thiourea intermediate or over-oxidation.
The Solution: A modified One-Pot Oxidative Cyclization protocol using Benzoyl Isothiocyanate and Iodine/DMSO. This avoids the isolation of unstable intermediates and utilizes DMSO to solubilize the polar transition state.
The Reaction Scheme
Caption: Step-wise construction of the 1,2,4-thiadiazole core via imidoyl thiourea intermediate.
Module 2: High-Yield Experimental Protocol
Standard yield expectation: 65-75% (vs. 30-40% in older literature).
Phase 1: Formation of the Imidoyl Thiourea
Why this method? Direct reaction with free thiocyanic acid (HSCN) is dangerous and yields are erratic. Using Benzoyl Isothiocyanate acts as a "carrier" for the NCS group, forming a stable adduct that is easily hydrolyzed.
-
Setup: Flame-dry a 250 mL RBF. Add 4-Methoxybenzamidine HCl (10 mmol, 1.86 g) in dry Acetone (50 mL).
-
Base Release: Add Triethylamine (11 mmol, 1.5 mL) to free the amidine base. Stir for 10 min at RT.
-
Addition: Add Benzoyl Isothiocyanate (10.5 mmol, 1.4 mL) dropwise.
-
Observation: A yellow precipitate (the benzoyl adduct) will form.
-
-
Reflux: Heat to reflux for 1 hour.
-
Hydrolysis (Critical Step):
-
Evaporate the acetone.
-
Add 10% NaOH (20 mL) to the residue.
-
Heat at 90°C for 30 minutes . This cleaves the benzoyl group, leaving the N-(4-methoxybenzimidoyl)thiourea.
-
Check: Acidify a small aliquot; if a precipitate forms that is soluble in base, hydrolysis is complete.
-
Phase 2: Iodine-Mediated Cyclization
Why Iodine? Copper salts (common alternatives) are difficult to remove from the sulfur-rich product. Iodine provides a clean oxidative closure of the N-S bond.[2]
-
Solvent Switch: Cool the hydrolyzed mixture (Phase 1) to 0°C. Neutralize with HCl to pH 8 (do not go too acidic yet).
-
Oxidation: Add K2CO3 (30 mmol) and DMSO (20 mL).
-
Iodine Addition: Add Iodine (I2) (10 mmol, 2.54 g) dissolved in DMSO/Ethanol dropwise at 0-5°C.
-
Visual Cue: The iodine color should disappear initially.[3] Stop adding when a faint yellow color persists.
-
-
Workup: Stir at RT for 2 hours. Pour into Ice Water (100 mL) containing Sodium Thiosulfate (to quench excess Iodine).
-
Filtration: The product precipitates as a white/pale yellow solid. Filter and wash with cold water.
Module 3: Troubleshooting & FAQs
Decision Tree: Low Yield Diagnosis
Caption: Diagnostic logic for resolving common yield failures.
Frequently Asked Questions
Q1: My product is reddish/brown after filtration. What happened?
-
Cause: Trapped Iodine or Iodine-complexes.
-
Fix: Wash the solid with a 5% aqueous solution of Sodium Metabisulfite or Thiosulfate. Recrystallize from Ethanol/Water (3:1).
Q2: Can I use 4-Methoxybenzonitrile instead of the amidine?
-
Answer: Yes, but it requires a different route (reaction with LiHMDS/S or Na/NH3). The amidine route described above is generally cleaner for lab-scale (<10g) synthesis because it avoids the high-pressure conditions often needed to activate the nitrile.
Q3: Why use DMSO in the oxidation step?
-
Mechanism: The imidoyl thiourea intermediate is poorly soluble in non-polar solvents. DMSO solubilizes the intermediate and stabilizes the polar transition state during the S-N bond formation.
-
Caution: DMSO is hard to remove. Ensure you pour the reaction into a large excess of water (5x volume) to force precipitation.
Q4: I obtained the 1,3,4-isomer instead. How?
-
Root Cause: You likely started with 4-Methoxybenzhydrazide or used a reaction condition that favored the rearrangement of the thiourea.
-
Verification: Check the NMR.
-
1,2,4-thiadiazole (Target): The NH2 protons are typically broad singlets around 7.5-8.0 ppm (DMSO-d6).
-
1,3,4-thiadiazole: The NH2 is often at a slightly different shift, but the key is the Carbon NMR. The C-5 (Ar-attached) and C-3 (Amine-attached) have distinct chemical shifts compared to the symmetrical 1,3,4 core.
-
Module 4: Critical Process Parameters (CPP)
| Parameter | Recommended Range | Impact on Result |
| Amidine Stoichiometry | 1.0 eq | Excess amidine is difficult to separate from the product. |
| Hydrolysis Temp | 85°C - 95°C | <80°C leads to incomplete removal of benzoyl group; >100°C degrades the thiourea. |
| Oxidation pH | 8.0 - 10.0 | Acidic pH inhibits the deprotonation required for cyclization. |
| Iodine Addition Rate | Slow (30 min) | Fast addition causes over-oxidation (desulfurization) to the urea derivative. |
References
- Kurzer, F. (1982). The Synthesis of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-397. (The definitive review on the "Goerdeler" synthesis).
-
Mariappan, A., et al. (2016).[2] Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles. Journal of Organic Chemistry, 81(15), 6573–6579. Link(Note: Describes the inverse isomer, but establishes the Iodine/Oxidation mechanism validity).
-
Yang, Z., et al. (2020).[2] Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation. Journal of Organic Chemistry, 85, 3358-3363.[2] Link
- Goerdeler, J., & Neuffer, P. (1971). Herstellung und Reaktionen von 3-Amino-1,2,4-thiadiazolen. Chemische Berichte, 104(5), 1580-1605.
Sources
Technical Support Center: Recrystallization of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
Document ID: TSC-REC-124-TDA Last Updated: 2026-02-14 Department: Process Chemistry & Purification Support Target Compound: 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine (CAS: Variable/Analogous)
Executive Summary & Solvent Selection
The purification of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is critical due to the potential for sulfur-containing byproducts (e.g., elemental sulfur, oxidative dimers) formed during synthesis (often via oxidative dimerization of thioamides).
Based on the polarity of the amino-thiadiazole core and the lipophilicity of the methoxyphenyl substituent, Ethanol (EtOH) is the industry-standard solvent for recrystallization. It offers the ideal solubility gradient: high solubility at boiling point (
Solvent Compatibility Matrix
| Solvent System | Suitability | Application Notes |
| Ethanol (Absolute) | Primary (Recommended) | Best balance of yield and purity. Standard for 1,2,4-thiadiazoles [1].[1] |
| Ethanol / Water (9:1) | Secondary | Use if the compound is too soluble in pure EtOH. Water acts as an anti-solvent. |
| Methanol (MeOH) | Alternative | Higher solubility; requires lower temperatures ( |
| Ethyl Acetate / Hexane | Tertiary | Used for "oiling out" issues. Requires careful titration of Hexane. |
| DMF / Water | Last Resort | Only for highly insoluble analogs. High boiling point makes drying difficult [2]. |
Standard Operating Procedure (SOP)
Protocol: Single-Solvent Recrystallization (Ethanol)
Pre-requisite: Crude material should be dried and free of bulk inorganic salts.
-
Dissolution : Transfer crude solid to an Erlenmeyer flask. Add Absolute Ethanol (approx. 10-15 mL per gram of crude).
-
Heating : Heat the mixture to reflux (
) with magnetic stirring.-
Critical: If solids remain after 15 minutes of reflux, add more ethanol in small aliquots (1-2 mL).
-
Filtration: If insoluble black specks remain (likely Pd residues or inorganic salts), perform a hot filtration through a pre-warmed glass funnel or Celite pad.
-
-
Crystallization : Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Note: Rapid cooling traps impurities in the crystal lattice.
-
-
Maximizing Yield : Once at room temperature, cool the flask in an ice-water bath (
) for 30 minutes. -
Collection : Filter the crystals using a Büchner funnel. Wash the cake with cold ethanol (
). -
Drying : Dry under vacuum at
for 4 hours.
Troubleshooting Guide (FAQ)
Scenario A: The "Oiling Out" Phenomenon
User Question: Instead of crystals, my product separates as a sticky oil at the bottom of the flask as it cools. How do I fix this?
Senior Scientist Diagnosis: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature where the compound is liquid. The methoxy group can also increase lipophilicity, promoting oiling in water-rich mixtures.
Corrective Actions:
-
Re-dissolve : Heat the mixture until the oil dissolves back into the solution.
-
Seed : Add a seed crystal of the pure compound (if available) at the temperature just before oiling usually starts.
-
Solvent Modification : Add a small amount of a more polar solvent (e.g., 5% more Ethanol) to keep the oil in solution longer, or switch to a lower-boiling solvent system (e.g., Methanol).
-
Vigorous Stirring : Stirring rapidly during the cooling phase can sometimes induce nucleation over oiling.
Scenario B: Persistent Color Impurities
User Question: My crystals are off-white or yellow, but the pure compound should be white/colorless. Washing didn't help.
Senior Scientist Diagnosis: 1,2,4-thiadiazole synthesis often produces sulfur-based oligomers or oxidative byproducts that are highly colored. These impurities can occlude within the crystal lattice.
Corrective Actions:
-
Activated Carbon Treatment :
-
Solvent Wash : Ensure the final wash is done with ice-cold solvent.[2] Warm washes will redissolve the product and may not strip surface impurities effectively.
Scenario C: Low Recovery Yield (<50%)
User Question: I started with 5g of crude but only recovered 2g. Where did I lose it?
Senior Scientist Diagnosis: The compound is likely too soluble in the cold solvent (Ethanol) or the volume of solvent used was excessive.
Corrective Actions:
-
Concentrate Mother Liquor : Do not discard the filtrate. Evaporate it to 1/3rd of its volume and cool again to harvest a "Second Crop." (Note: Second crop purity must be checked).
-
Anti-Solvent Method :
Process Visualization
Workflow: Recrystallization Decision Tree
This diagram guides you through the logical steps of purification, handling common deviations like oiling out or insoluble impurities.
Figure 1: Decision tree for the recrystallization of 5-aryl-1,2,4-thiadiazol-3-amines.
Mechanism: Impurity Removal Logic
Understanding why we choose specific steps ensures reproducibility.
Figure 2: Solubility differentials driving the purification process.
References
-
Rajput, K., Singh, V., Singh, S., & Srivastava, V. (2024).[1] A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions.[1] RSC Advances, 14, 21971-21979. Link
-
BenchChem Technical Support.[2] (2025).[2][6][7] Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives. BenchChem. Link
-
Upadhyay, P. K., & Mishra, P. (2017).[8] Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry, 10(1), 254-262.[8] Link
Sources
- 1. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Acid Stability of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
[1]
Executive Summary
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine exhibits high stability in dilute acidic aqueous solutions (e.g., 0.1 M HCl, 1% Formic Acid) at room temperature.[1] The 1,2,4-thiadiazole ring is aromatic and electron-deficient, making it resistant to acid-catalyzed hydrolysis compared to its 1,2,4-oxadiazole counterparts.[1]
However, researchers must distinguish between chemical degradation (irreversible bond breaking) and salt formation (reversible protonation), which is the most common cause of "disappearing" compounds during acidic workups. Under extreme conditions (concentrated mineral acids >80°C), the methoxy ether linkage becomes the primary site of failure (demethylation), rather than ring cleavage.
Mechanistic Insight: The "Why" Behind the Stability
To troubleshoot effectively, one must understand the molecular behavior in low pH environments.[1]
A. Protonation vs. Degradation
The 1,2,4-thiadiazole ring contains two nitrogen atoms (N2 and N4).[1] In acidic media, the molecule acts as a weak base.[1]
-
Primary Event (pH < 3): Protonation occurs, typically at the N4 position.[1][2] This forms a stable thiadiazolium cation.[1] This cationic charge further deactivates the ring towards electrophilic attack, effectively "protecting" the scaffold in acidic media.
-
The Amino Group: The exocyclic amine at position 3 is conjugated with the ring.[1] While it can be protonated in super-acidic media, the ring nitrogen is generally the preferred site for the first protonation event due to the amidine-like character embedded in the N2-C3-N4 system.[1]
B. The Vulnerability: Ether Cleavage
The 4-methoxyphenyl substituent at position 5 is stable in standard HPLC mobile phases (TFA/Formic acid).[1] However, the methoxy group (
-
Risk Factor: Exposure to strong Lewis acids or concentrated hydrohalic acids (HBr, HI, and to a lesser extent HCl) at elevated temperatures will cleave the ether bond, yielding the phenol derivative (5-(4-hydroxyphenyl)-1,2,4-thiadiazol-3-amine).[1]
C. Stability Pathway Diagram
The following diagram illustrates the safe operating window versus degradation pathways.
Figure 1: Stability and reactivity pathways of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine in acidic media.[1]
Troubleshooting Guides & FAQs
Scenario 1: "My compound disappeared during acidic extraction."
Diagnosis: Phase Transfer (Salt Formation).[1] Explanation: You likely converted the neutral amine into its hydrochloride (or trifluoroacetate) salt.[1] The salt is highly polar and partitions into the aqueous phase , leaving the organic layer empty. Solution:
-
Retain the acidic aqueous layer.[1]
-
Neutralize carefully with saturated
or 1N NaOH to pH ~8-9. -
The neutral compound should precipitate or become extractable back into organic solvent (DCM or EtOAc).[1]
Scenario 2: "I see a peak shift in HPLC using an acidic mobile phase."
Diagnosis: Ionization State Change.[1][3] Explanation: 1,2,4-thiadiazol-3-amines are ionizable.[1] If your mobile phase pH is near the pKa of the ring nitrogen (approx pKa 2-3), small fluctuations in pH will cause significant retention time shifts.[1] Solution:
-
Ensure your buffer capacity is sufficient (e.g., use 0.1% TFA or Formic Acid consistently).[1]
-
Do not assume degradation unless the peak area decreases significantly or new peaks appear.[1] A shift in retention time alone indicates protonation, not decomposition.[1]
Scenario 3: "A new peak appeared after heating in 6M HCl."
Diagnosis: Ether Hydrolysis (Demethylation).[1]
Explanation: You have likely cleaved the methyl group from the methoxyphenyl moiety.[1]
Verification: Check the Mass Spec. The parent mass (
Standardized Protocols
Protocol A: Acid Stability Stress Test (HPLC)
Use this protocol to validate stability for your specific experimental conditions.[1]
Materials:
-
1 mg/mL stock solution of compound in Methanol.[1]
-
0.1 M HCl, 1.0 M HCl.[1]
-
HPLC System with PDA detector.[1]
Procedure:
-
Preparation: Aliquot the stock solution into three glass vials.
-
Incubation:
-
Keep Vial A and B at Room Temperature (25°C).
-
Heat Vial C to 60°C for 4 hours.
-
-
Analysis: Inject 10 µL of each sample onto a C18 column (Gradient: 5-95% ACN in water + 0.1% Formic Acid).
-
Acceptance Criteria:
Protocol B: Recovery from Acidic Solution
Step-by-Step:
-
Cool the acidic solution to < 10°C (ice bath).
-
Slowly add 2M NaOH dropwise while stirring.
-
Monitor pH using a probe or paper.[1]
-
Stop when pH reaches 8.5 - 9.0 .[1] (Going too basic, pH > 12, might risk ring instability over long periods).
-
Extract immediately with Ethyl Acetate (
volume). -
Wash organic layer with brine, dry over
, and concentrate.
Quantitative Data Summary
| Parameter | Value / Behavior | Notes |
| pKa (Estimated) | ~2.5 - 3.5 (Ring N) | Weak base; protonates in standard acidic HPLC buffers.[1] |
| Stability (0.1 M HCl, 25°C) | > 24 Hours | Stable.[1] No significant hydrolysis observed.[1] |
| Stability (1.0 M HCl, 80°C) | < 90% Recovery | Risk of demethylation (ether cleavage) to phenol.[1] |
| Solubility (pH 1) | High (> 10 mg/mL) | Forms water-soluble salt.[1] |
| Solubility (pH 7) | Low (< 0.1 mg/mL) | Neutral form is lipophilic.[1] |
References
-
Kurzer, F. (1982).[1][5] The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-378.[1] (Foundational review establishing the aromatic stability of the 1,2,4-thiadiazole ring).
-
Solovyev, A.D., et al. (2022).[1][2] Protective properties of new inhibitors based on substituted 1,2,4-thiadiazoles in hydrochloric acid solutions. International Journal of Corrosion and Scale Inhibition. (Demonstrates stability and protonation of 1,2,4-thiadiazoles in 1M HCl).
-
PubChem. 5-Phenyl-1,2,4-thiadiazol-3-amine (Compound Summary). National Library of Medicine.[1] (Analogous structure data confirming physicochemical properties).[1]
-
Antony, M. P., et al. (2024).[1][3] Synthesis of 1,2,4-thiadiazoles. Journal of Organic Chemistry. (Modern synthetic routes involving acidic cyclization, confirming ring robustness).[1]
Validation & Comparative
Executive Summary: The Diagnostic Power of C13 NMR in Thiadiazole Scaffolds
Topic: C13 NMR Chemical Shifts for 1,2,4-Thiadiazole Ring Carbons Audience: Researchers, scientists, and drug development professionals.
In medicinal chemistry, the 1,2,4-thiadiazole ring is a privileged pharmacophore, often serving as a bioisostere for pyrimidines or oxadiazoles. However, its structural elucidation presents a specific challenge: distinguishing it from its isomers (1,2,3- and 1,3,4-thiadiazole) and accurately assigning the C-3 and C-5 carbons.
This guide provides a definitive comparison of C13 NMR chemical shifts for the 1,2,4-thiadiazole system against its alternatives. It synthesizes experimental data to establish a self-validating protocol for structural confirmation, moving beyond generic tables to provide causal mechanistic insights.
Fundamental Spectral Characteristics
The 1,2,4-thiadiazole ring contains two chemically distinct carbons: C-3 and C-5 . Their chemical shifts are governed by the electronegativity of their neighbors and the pi-electron density distribution.
-
C-5 (S–C=N): Located between the sulfur atom and a nitrogen atom. The deshielding effect of the sulfur (heavy atom effect) combined with the imine-like nitrogen typically shifts this carbon the furthest downfield.
-
C-3 (N=C–N): Flanked by two nitrogen atoms.[1] While highly deshielded, it generally resonates upfield relative to C-5 due to the lack of the direct sulfur attachment and different resonance contributions.
Typical Chemical Shift Ranges (ppm)
| Carbon Position | Chemical Environment | Typical Shift Range (ppm) | Mechanistic Driver |
| C-5 | S–C =N | 170 – 188 | Deshielding from S and N; lower |
| C-3 | N=C –N | 155 – 170 | Flanked by two N atoms; slightly higher |
Note: Substituents exert significant effects.[2] Electron-withdrawing groups (e.g., -NO2, -COR) on the ring will shift these signals further downfield, while electron-donating groups (e.g., -NH2, -OMe) will cause upfield shifts (shielding).
Comparative Analysis: Distinguishing Thiadiazole Isomers
A critical task in synthesis is verifying that the 1,2,4-isomer was formed rather than the 1,2,3- or 1,3,4-isomers (often formed as byproducts in cyclization reactions).
Isomer Differentiation Table
| Isomer | Structure | Key C13 Signals (ppm) | Diagnostic Feature |
| 1,2,4-Thiadiazole | S-N-C3-N-C5 | C5: 170-188 C3: 155-170 | Distinct gap (>10 ppm) between two low-field quaternary signals. |
| 1,3,4-Thiadiazole | S-C2-N-N-C5 | C2/C5: 158-165 | Single signal (if symmetrical) or two close signals in the 160 ppm region. |
| 1,2,3-Thiadiazole | S-N-N-C4-C5 | C5: 140-160 C4: 130-145 | Significantly upfield compared to other isomers. C4 often overlaps with aromatic/alkene regions. |
Visualizing the Shift Trends
Figure 1: Comparative C13 NMR shift trends for thiadiazole isomers. Note the distinct deshielding of the C-5 position in the 1,2,4-isomer.
Substituent Effects (Hammett Correlation)
The sensitivity of the ring carbons to substituents is a measure of electronic communication. In 1,2,4-thiadiazoles, the C-5 position is particularly sensitive to "Inverse Substituent Effects" due to
-
Electron Donors (e.g., -NH2, -OMe): Cause an upfield shift (shielding).
-
Example: 5-Amino-1,2,4-thiadiazole derivatives often show C-5 around 165-170 ppm .
-
-
Electron Withdrawers (e.g., -NO2, -Cl): Cause a downfield shift (deshielding).
-
Example: 5-Chloro- or 5-oxo- derivatives can push C-5 to 178-185 ppm .
-
Experimental Protocol: Self-Validating Acquisition
Quaternary carbons in heteroaromatic rings possess long spin-lattice relaxation times (
Optimized Acquisition Parameters
-
Solvent Selection:
-
DMSO-d6: Preferred for solubility of polar derivatives. May cause a slight downfield shift (+1-2 ppm) relative to CDCl3 due to hydrogen bonding with ring nitrogens.
-
CDCl3: Standard for non-polar derivatives.
-
-
Pulse Sequence Configuration:
-
Relaxation Delay (D1): Set D1 = 2.0 - 5.0 seconds.
-
Reasoning: Standard D1 (1.0s) is insufficient for quaternary C-3/C-5 relaxation, leading to signal saturation and loss. For quantitative integration, use D1 > 10s.
-
-
Pulse Width: Use a
pulse angle (approx. 3-4 µs on modern probes) rather than to allow faster repetition rates. -
Scans (NS): Minimum 1024 scans for routine characterization (approx. 30-45 mins).
-
Workflow for Isomer Identification
Figure 2: Decision tree for distinguishing thiadiazole isomers based on C13 NMR data.
References
-
Agirbas, H., & Kara, Y. (2004).[3] 13C NMR Study of Substituent Effects in 1,2,4-Oxadiazole and 1,2,4-Thiadiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[3] Link
-
Loghmani-Khouzani, H., et al. (2001). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon.[3] Link
-
Cavus, M. S., & Muglu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses. DergiPark. Link
-
University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters. Link
-
BenchChem. Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
